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Introduction

Ethylene glycol dimethacrylate (EGDMA), and more commonly its polymerized form,

poly(ethylene glycol) dimethacrylate (PEGDMA), are synthetic polymers widely utilized in bone

tissue engineering (BTE). PEGDMA is particularly valued as a photocrosslinkable material for

creating hydrogel scaffolds. These scaffolds can serve as three-dimensional templates to

support cell growth, proliferation, and differentiation, ultimately guiding the regeneration of new

bone tissue.[1][2] The primary advantages of PEGDMA include its high biocompatibility, tunable

mechanical properties, and the ability to be formed into complex shapes using techniques like

3D printing.[3][4]

However, PEGDMA hydrogels are often bio-inert, meaning they lack natural cell-binding motifs,

which can limit cell adhesion and proliferation.[5][6] They can also be brittle when used alone.

[4] To overcome these limitations, PEGDMA is frequently combined with natural polymers like

gelatin (Gel) or gelatin methacrylate (GelMA), or with bioactive ceramics such as nano-

hydroxyapatite (nHA), to create composite scaffolds with enhanced biological activity and

mechanical stability.[2][5][7] These composite materials better mimic the native bone

extracellular matrix, promoting osteoconduction and osteoinduction.[1][2]
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Injectable Hydrogels: The ability of PEGDMA solutions to be photopolymerized in situ makes

them ideal for minimally invasive procedures where the hydrogel can be injected into a bone

defect and cured with light to perfectly match the defect's geometry.[2]

3D Bioprinting: PEGDMA-based bio-inks are extensively used in extrusion and digital light

processing (DLP) 3D printing to fabricate scaffolds with precisely controlled architecture,

pore size, and interconnectivity, which are critical for nutrient transport and tissue ingrowth.

[5][6][7]

Controlled Release: These hydrogel scaffolds can serve as reservoirs for the sustained

release of growth factors, such as Bone Morphogenetic Protein-2 (BMP2), or other

therapeutic agents to enhance bone regeneration at the defect site.[8][9]

Mechanical Tuning: The mechanical properties of PEGDMA hydrogels can be tailored by

adjusting the polymer concentration, molecular weight, and crosslinking density to match the

properties of the target bone tissue, from cancellous to cortical bone.[10][11][12]

Data Summary
The following tables summarize quantitative data from studies on EGDMA/PEGDMA-based

scaffolds, highlighting their mechanical and biological properties.

Table 1: Mechanical Properties of PEGDMA-Based Scaffolds

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7503446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11018466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962173/
https://pubmed.ncbi.nlm.nih.gov/36826895/
https://www.research-collection.ethz.ch/bitstream/handle/20.500.11850/666268/3/s41598-024-55411-z.pdf
https://www.researchgate.net/publication/378554563_Enhanced_bone_regeneration_in_rat_calvarial_defects_through_BMP2_release_from_engineered_polyethylene_glycol_hydrogels
https://pubmed.ncbi.nlm.nih.gov/21783130/
https://research.tus.ie/en/publications/mechanical-properties-and-thermal-behaviour-of-pegdma-hydrogels-f/
https://www.researchgate.net/publication/51515456_Mechanical_properties_and_thermal_behaviour_of_PEGDMA_hydrogels_for_potential_bone_regeneration_application
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scaffold
Compositio
n

Fabrication
Method

Compressiv
e Strength
(MPa)

Storage
Modulus
(G') (Pa)

Young's
Modulus
(MPa)

Citation(s)

PEGDMA
(0% Gelatin)

3D Printing 1 - 2 - - [5][13]

PEGDMA +

3% Gelatin
3D Printing 1 - 2 - - [5][13]

PEGDMA +

6% Gelatin
3D Printing 1 - 2 - - [5][13]

PEGDMA

Hydrogels

Photopolymer

ization
-

14,000 -

70,000

Varies with

concentration
[10][11][12]

GelMA/PEGD

A/F127DA

DLP 3D

Printing
~0.045 - ~0.11 [6][7]

| Porous Magnesium + DCPD Coating | - | Yield Strength: 6.87 ± 0.16 | - | 0.40 ± 0.09 (GPa) |

[14] |

Table 2: Biological Performance of PEGDMA-Based Scaffolds
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Scaffold
Composition

Cell Type
Key Biological
Finding(s)

Quantitative
Metric

Citation(s)

PEGDMA + 3%
Gelatin

Rat
Mesenchymal
Stem Cells
(rMSCs)

Enhanced cell
attachment
and
osteogenic
differentiation
compared to
PEGDMA
alone.

Significantly
higher ALP
activity and
cell
proliferation.

[5]

PEGDMA/F127D

A (PF)

Rat Bone

Marrow Stromal

Cells (rBMSCs)

Guided new

bone growth in

vivo.

BV/TV: 37.10 ±

7.27%
[7]

GelMA/PEGDA/F

127DA (GPF)

Rat Bone

Marrow Stromal

Cells (rBMSCs)

Superior cell

adhesion and

osteogenic

differentiation

compared to PF

scaffolds.

BV/TV: 49.75 ±

8.50%
[7]

Positively

charged PEGDA

MC3T3-E1

Osteoblasts

Enhanced cell

attachment,

proliferation, and

up-regulated

osteogenic

markers.

Increased ALP

activity and gene

expression of

osteopontin and

osteocalcin.

[15][16]

| PEGDMA + BMP2 | Human Bone Marrow Stromal Cells (hBMSCs) | Sustained release of

BMP2 induced bone regeneration. | Efficient repair of rat calvarial defects. |[8][9] |

BV/TV: Bone Volume/Total Volume
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Experimental Protocols
Protocol 1: Fabrication of PEGDMA-Gelatin Hydrogel Scaffolds via 3D Printing

This protocol is adapted from a study developing a hybrid hydrogel bio-ink for bone

regeneration.[5][13]

Materials:
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Poly(ethylene glycol) dimethacrylate (PEGDMA)

Gelatin (Gel)

Methylcellulose (MC)

Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethyl benzoyl phosphinate, LAP)

Phosphate-buffered saline (PBS)

3D Bioprinter with a UV curing system (e.g., 365 nm)

Procedure:

Prepare Pre-polymer Solution:

Dissolve methylcellulose (e.g., 7% w/v) in sterile PBS.

Add the desired concentration of PEGDMA to the MC solution.

Add the desired concentration of Gelatin (e.g., 3% w/v) and stir until fully dissolved.

Add the photoinitiator (e.g., 0.5% w/v LAP) to the solution and mix thoroughly in a dark

environment to prevent premature polymerization.

3D Printing:

Load the prepared hydrogel bio-ink into a sterile syringe compatible with the 3D bioprinter.

Design the desired scaffold architecture using CAD software (e.g., a grid-like structure with

defined pore sizes).

Set the printing parameters (e.g., nozzle diameter, printing speed, layer height) based on

the viscosity of the bio-ink.

Print the scaffold layer by layer onto a sterile surface.

Photocrosslinking:
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During or immediately after printing, expose the scaffold to UV light (e.g., 365 nm) for a

specified duration (e.g., 30-120 seconds) to initiate polymerization and crosslink the

hydrogel. The duration depends on the photoinitiator concentration and light intensity.

Post-Processing:

Gently wash the crosslinked scaffolds with sterile PBS to remove any unreacted

components.

The scaffolds are now ready for characterization or cell culture experiments. They should

be stored in sterile PBS or culture medium at 4°C.

Protocol 2: Compressive Strength Measurement

Materials:

Fabricated hydrogel scaffolds (cylindrical or cubic shape)

Universal testing machine with a compression platen

Calipers

Procedure:

Sample Preparation:

Ensure scaffolds are fully hydrated by soaking them in PBS for at least 24 hours before

testing.

Measure the dimensions (diameter and height or length, width, and height) of each

scaffold using calipers.

Mechanical Testing:

Place a hydrated scaffold at the center of the lower compression platen of the universal

testing machine.
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Apply a pre-load (e.g., 0.1 N) to ensure complete contact between the scaffold and the

platens.

Compress the scaffold at a constant strain rate (e.g., 1 mm/min).

Record the load and displacement data until the scaffold fractures or reaches a defined

strain percentage (e.g., 50% strain).

Data Analysis:

Convert the load-displacement data into a stress-strain curve. Stress is calculated as load

divided by the initial cross-sectional area, and strain is displacement divided by the initial

height.

The compressive modulus is determined from the initial linear region of the stress-strain

curve.

The compressive strength can be reported as the stress at fracture or the stress at a

specific strain.

Protocol 3: In Vitro Cell Culture on Scaffolds

Materials:

Sterile, fabricated scaffolds

Osteoprogenitor cells (e.g., Mesenchymal Stem Cells, MC3T3-E1)

Basal culture medium (e.g., DMEM)

Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-

glycerophosphate, and ascorbic acid)

Fetal Bovine Serum (FBS), Penicillin-Streptomycin

Sterile multi-well culture plates

Procedure:
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Scaffold Sterilization: Sterilize scaffolds using a suitable method such as UV irradiation or by

washing with 70% ethanol followed by extensive washing with sterile PBS.

Pre-incubation: Place sterile scaffolds into wells of a culture plate and incubate them in a

complete culture medium for at least 4 hours in a CO2 incubator (37°C, 5% CO2) to allow for

protein adsorption and to facilitate cell attachment.

Cell Seeding:

Aspirate the pre-incubation medium from the wells.

Prepare a cell suspension at a desired concentration (e.g., 1 x 10^6 cells/mL).

Carefully pipette the cell suspension directly onto the top surface of each scaffold. Allow

the cells to attach for 2-4 hours in the incubator before adding more medium to the well.

Cell Culture:

Culture the cell-seeded scaffolds in either basal medium (for proliferation studies) or

osteogenic differentiation medium.

Change the culture medium every 2-3 days.

Culture for the desired time points (e.g., 1, 4, 7, 14, 21 days) before performing assays.

Protocol 4: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteogenic differentiation.

Materials:

Cell-seeded scaffolds at various time points

Cell lysis buffer (e.g., Triton X-100 based)

p-Nitrophenyl phosphate (pNPP) substrate solution

Stop solution (e.g., 3 M NaOH)
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Microplate reader (405 nm)

Protein quantification kit (e.g., BCA or Bradford)

Procedure:

Sample Collection: At each time point, rinse the cell-seeded scaffolds with PBS.

Cell Lysis: Add cell lysis buffer to each scaffold and incubate on ice (e.g., for 30 minutes) with

agitation to lyse the cells. Collect the lysate.

ALP Reaction:

In a 96-well plate, add a specific volume of cell lysate to each well.

Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The

ALP in the lysate will convert the colorless pNPP to the yellow p-nitrophenol.

Stop the reaction by adding the stop solution.

Measurement: Measure the absorbance of the yellow product at 405 nm using a microplate

reader.

Normalization:

Use a portion of the same cell lysate to determine the total protein content using a

standard protein assay kit.

Normalize the ALP activity (absorbance) to the total protein content to account for

differences in cell number. The results are typically expressed as Abs/mg protein/min.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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